
5-Chloro-2-methylfuran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the family of furan derivatives. It is a highly reactive molecule that is widely used in various scientific research applications. This compound is synthesized by the reaction of 5-chloro-2-methylfuran-3-carboxylic acid with thionyl chloride.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methylfuran-3-carbonyl chloride is based on its highly reactive nature. It reacts with various functional groups such as amines, alcohols, and thiols to form covalent bonds. This reaction leads to the formation of various organic compounds that have different properties and functions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methylfuran-3-carbonyl chloride. However, it is known that this compound is highly reactive and can react with various biomolecules such as proteins, nucleic acids, and lipids. This reaction can lead to the formation of various adducts that can affect the structure and function of these biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-2-methylfuran-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. Additionally, it is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its highly reactive nature, which can lead to the formation of unwanted by-products and can be difficult to handle.
Direcciones Futuras
There are several future directions for the use of 5-Chloro-2-methylfuran-3-carbonyl chloride in scientific research. One of the directions is the synthesis of new organic compounds that have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Additionally, the use of 5-Chloro-2-methylfuran-3-carbonyl chloride in the preparation of intermediates for the synthesis of other furan derivatives can lead to the discovery of new natural products with potential biological activities. Furthermore, the study of the biochemical and physiological effects of 5-Chloro-2-methylfuran-3-carbonyl chloride can provide insights into its potential toxicity and its effects on various biomolecules.
Métodos De Síntesis
The synthesis of 5-Chloro-2-methylfuran-3-carbonyl chloride involves the reaction of 5-chloro-2-methylfuran-3-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate 5-chloro-2-methylfuran-3-carbonyl chloride, which is then converted to the final product by the elimination of hydrogen chloride.
Aplicaciones Científicas De Investigación
5-Chloro-2-methylfuran-3-carbonyl chloride is a highly reactive molecule that is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of intermediates for the synthesis of other furan derivatives. Additionally, 5-Chloro-2-methylfuran-3-carbonyl chloride is used as a building block in the synthesis of various natural products.
Propiedades
Número CAS |
155442-10-7 |
|---|---|
Nombre del producto |
5-Chloro-2-methylfuran-3-carbonyl chloride |
Fórmula molecular |
C6H4Cl2O2 |
Peso molecular |
179 g/mol |
Nombre IUPAC |
5-chloro-2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2O2/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3 |
Clave InChI |
WWZCNSLLQBLPLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)Cl)C(=O)Cl |
SMILES canónico |
CC1=C(C=C(O1)Cl)C(=O)Cl |
Sinónimos |
3-Furancarbonyl chloride, 5-chloro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



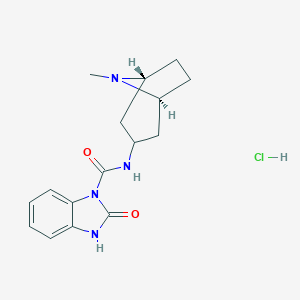
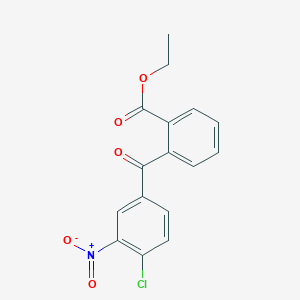
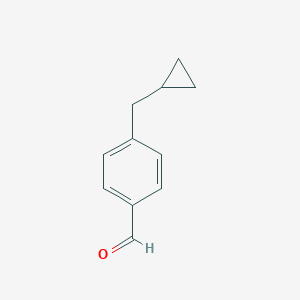
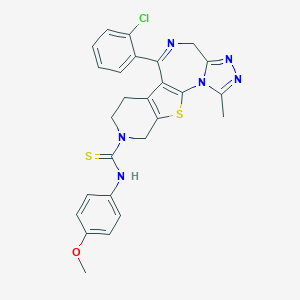
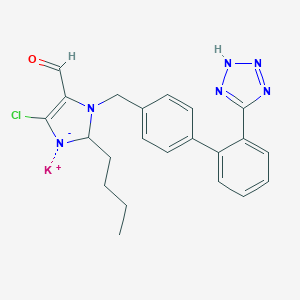

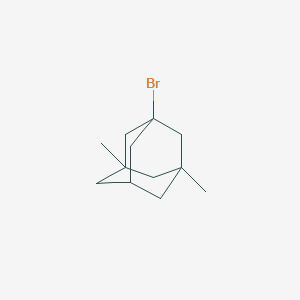
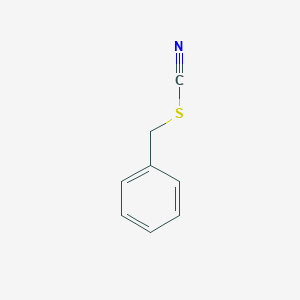
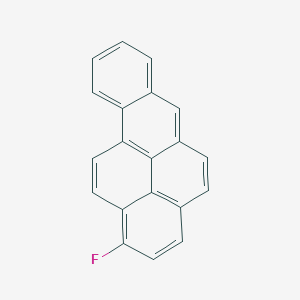


![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
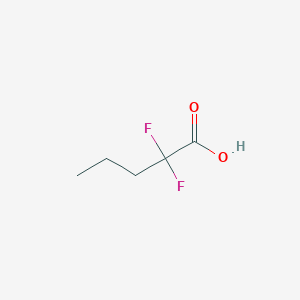
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)